molecular formula C16H15N3O3S B5374821 N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide

N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide

Cat. No. B5374821
M. Wt: 329.4 g/mol
InChI Key: QVSBCXWWXXRQCJ-UHFFFAOYSA-N
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Description

N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide involves the inhibition of the target enzyme or receptor. For example, the compound binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the acidification of the extracellular environment. This can have therapeutic implications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide depend on the specific target enzyme or receptor being inhibited. For example, inhibition of matrix metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which can have therapeutic implications in the treatment of cancer and inflammatory diseases. Inhibition of adenosine receptors can lead to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which can have therapeutic implications in the treatment of depression and ADHD.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a versatile tool for studying the biochemical and physiological effects of these targets. However, one limitation is that the compound may exhibit off-target effects, leading to unintended consequences. Careful control experiments and validation studies are necessary to ensure that the observed effects are due to specific inhibition of the target enzyme or receptor.

Future Directions

There are several future directions for research on N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, the compound could be modified to improve its selectivity and potency against specific targets. Overall, N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide holds great promise as a tool for drug discovery and development.

Synthesis Methods

The synthesis of N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide involves the reaction of 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid.

Scientific Research Applications

N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including carbonic anhydrase, matrix metalloproteinases, and adenosine receptors. This makes it a promising candidate for the development of drugs targeting these enzymes and receptors.

properties

IUPAC Name

N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-7-8-12(19-23(2,21)22)11(9-10)15-16(20)18-14-6-4-3-5-13(14)17-15/h3-9,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSBCXWWXXRQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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